molecular formula C14H10N2O2S B3833203 N-[2-(1,3-benzothiazol-2-yl)vinyl]-2-furamide

N-[2-(1,3-benzothiazol-2-yl)vinyl]-2-furamide

Cat. No. B3833203
M. Wt: 270.31 g/mol
InChI Key: ITWRKEDASWSHRB-BQYQJAHWSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)vinyl]-2-furamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C12H8N2O2S and a molecular weight of 244.274 .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, a vinyl group, and a furamide group . The benzothiazole ring is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The vinyl group is a type of hydrocarbon functional group that consists of an ethene molecule (H2C=CH2) minus one hydrogen atom. The furamide group is a functional group derived from furan and amide.


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

properties

IUPAC Name

N-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-14(11-5-3-9-18-11)15-8-7-13-16-10-4-1-2-6-12(10)19-13/h1-9H,(H,15,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWRKEDASWSHRB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(1,3-benzothiazol-2-yl)vinyl]-2-furamide
Reactant of Route 2
N-[2-(1,3-benzothiazol-2-yl)vinyl]-2-furamide
Reactant of Route 3
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N-[2-(1,3-benzothiazol-2-yl)vinyl]-2-furamide
Reactant of Route 4
N-[2-(1,3-benzothiazol-2-yl)vinyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1,3-benzothiazol-2-yl)vinyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1,3-benzothiazol-2-yl)vinyl]-2-furamide

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